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Executive Summary
Ustusol A and Ustusol B are secondary metabolites belonging to the drimane sesquiterpenoid

class, predominantly isolated from marine and terrestrial strains of Aspergillus ustus (e.g.,

strain 094102). While they share an identical molecular formula (

) and core skeleton, they are regioisomers distinguished by the position of a hydroxyl group on
the decalin ring system.

Functionally, Ustusol A demonstrates superior antifungal potency against plant pathogens

compared to Ustusol B. Both compounds exhibit moderate inhibitory activity against

acetylcholinesterase (AChE), relevant to neurodegenerative research, but lack the potent

cytotoxicity seen in their esterified derivatives (e.g., Ustusolates). This makes Ustusol A a

more promising scaffold for antimicrobial development with a favorable safety profile.

Structural Comparison
Both compounds possess a drimane skeleton characterized by a trans-fused decalin ring

system, an enone moiety (7-en-6-one), and hydroxylation at C-9 and C-11. The critical
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divergence lies in the A-ring hydroxylation.

Chemical Identity
Feature Ustusol A Ustusol B

CAS Number 1175543-02-8 1175543-03-9 (approx)

Molecular Formula

Molecular Weight 268.35 g/mol 268.35 g/mol

IUPAC Name
(3S,5S,9R,10S)-3,9,11-

trihydroxydrim-7-en-6-one

(2S,5S,9R,10S)-2,9,11-

trihydroxydrim-7-en-6-one

Key Substituent 3-OH (Hydroxyl at Carbon 3) 2-OH (Hydroxyl at Carbon 2)

Stereochemistry

Structural Visualization
The following diagram illustrates the biosynthetic relationship and the specific regio-isomerism

between the two compounds.
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Caption: Structural divergence of Ustusol A and B from the common drimane core, highlighting

the C-3 vs. C-2 hydroxylation site.

Functional & Biological Activity
The structural difference significantly impacts the biological interaction of these molecules,

particularly in antifungal applications.
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Antifungal Activity Profile
Ustusol A exhibits potent activity against specific phytopathogenic fungi, whereas Ustusol B is

generally considered less active or inactive in comparative assays.

Target Organism
Ustusol A (MIC in
µM)

Ustusol B (MIC in
µM)

Significance

Thielaviopsis

paradoxa
1.56 > 50 (Inactive/Weak)

Ustusol A is highly

potent.

Pestalotia calabae 1.56 > 50 (Inactive/Weak)

Ustusol A shows

broad fungicidal

potential.

Gloeosporium

musarum
3.13 > 50 (Inactive/Weak)

Significant selectivity

for A.

Candida albicans Moderate Low/Inactive
A is the preferred

scaffold.

Mechanistic Insight: The C-3 hydroxyl group in Ustusol A likely facilitates better binding to

fungal membrane ergosterol or specific enzymatic targets (e.g., chitin synthase) compared to

the C-2 position in Ustusol B.

Enzyme Inhibition (AChE)
Both compounds show potential as neuroprotective agents via Acetylcholinesterase (AChE)

inhibition, a target for Alzheimer's disease therapy.

Ustusol A: IC

43.0 µM
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Ustusol B: IC

35.9 – 57.0 µM[1]

Conclusion: In this domain, the compounds are equipotent. The position of the hydroxyl

group (C-2 vs C-3) does not drastically alter the binding affinity for the AChE active site.

Cytotoxicity (Safety Profile)
Unlike their esterified derivatives (e.g., Ustusolates F-I), which show significant cytotoxicity

against cancer cell lines (IC

~10 µM against CAL-62), the parent alcohols Ustusol A and B are relatively non-cytotoxic (IC

> 50-100 µM).

Implication: This low host toxicity combined with high antifungal activity makes Ustusol A an

excellent candidate for agricultural fungicides or topical antifungal treatments where host

safety is paramount.

Experimental Protocols
To ensure reproducibility in comparative studies, the following protocols for isolation and activity

assessment are recommended.

Production & Isolation Workflow
Objective: Isolate pure Ustusol A and B from Aspergillus ustus.

Fermentation:

Strain:Aspergillus ustus (e.g., 094102).[2][3]

Media: Rice medium (solid state) or PDB (liquid).

Condition: Incubate at 28°C for 28 days (static).

Extraction:

Extract biomass with Ethyl Acetate (EtOAc) (3x).
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Concentrate under reduced pressure to yield crude extract.

Purification (The Critical Step):

Step 1: Silica gel column chromatography (Gradient: Petroleum ether/EtOAc).

Step 2 (Separation of Isomers): Semi-preparative HPLC is required to separate A and B

due to their similar polarity.

Column: C18 Reverse-Phase (e.g., ODS-A, 5 µm).

Mobile Phase: MeOH:H

O (60:40 isocratic).

Detection: UV at 210 nm and 254 nm.

Antifungal Susceptibility Assay (Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).

Preparation: Dissolve Ustusol A and B in DMSO (Stock: 10 mM).

Inoculum: Prepare fungal spore suspension (

spores/mL) in RPMI 1640 medium.

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of compounds

(0.1 – 100 µM).

Controls: Positive (Amphotericin B), Negative (DMSO only).

Incubation: 28°C for 24–48 hours.

Readout: The MIC is the lowest concentration with no visible growth (verified by OD

measurement).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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